1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine
Description
1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 4-position. Piperazine scaffolds are widely employed in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capabilities, and ability to modulate pharmacokinetic properties . The incorporation of a pyrazole ring introduces additional hydrogen-bonding sites and aromatic interactions, which may enhance target binding affinity.
Properties
IUPAC Name |
1-benzyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-15-12-16(2)21(18-15)14-20-10-8-19(9-11-20)13-17-6-4-3-5-7-17/h3-7,12H,8-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNVVRZXDOPNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the pyrazole moiety with the benzylated piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl and pyrazole moieties play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Determinants of Activity
- Heterocyclic Substituents: Pyrazole (as in the target compound) provides a balance of hydrophobicity and hydrogen-bonding capacity. Sulfonyl-linked pyrazoles () increase polarity, which may limit CNS penetration but improve solubility for peripheral targets .
- Substituent Positioning: 3,5-Dimethyl groups on pyrazole (target compound) likely enhance metabolic stability by shielding the ring from oxidative degradation . In AChE inhibitors (), the rigid indanone moiety restricts conformational freedom, optimizing binding to the enzyme’s active site gorge .
- Pharmacophore Flexibility: Piperazine’s flexibility allows adaptive binding to diverse targets (e.g., tubulin in vs. AChE in ) . Bulky substituents (e.g., diphenylethanone in ) may reduce activity due to steric clashes .
Biological Activity
1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molar mass of 284.4 g/mol. The compound features a piperazine ring that is substituted with a benzyl group and a pyrazole moiety, which is crucial for its biological activity .
Research indicates that this compound acts primarily as an autophagy modulator . It has been shown to reduce the activity of mTORC1 (mechanistic target of rapamycin complex 1), which plays a pivotal role in regulating autophagy and cell growth. This compound increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions .
Key Findings:
- Autophagy Modulation : The compound enhances basal autophagy but impairs autophagic flux during starvation/refeed conditions by interfering with mTORC1 reactivation .
- Anticancer Activity : In vitro studies demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound have revealed that modifications to the pyrazole and piperazine moieties significantly influence biological activity. For instance, certain substituents can enhance metabolic stability and potency against cancer cell lines .
| Compound | Activity | Remarks |
|---|---|---|
| Compound 22 | Moderate | Reduced mTORC1 reactivation at higher concentrations |
| Compound 23 | High | Submicromolar antiproliferative activity; disrupts autophagic flux |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antiproliferative Studies : A study reported that selected derivatives exhibited potent antiproliferative effects on various cancer cell lines, indicating their potential use in cancer therapy .
- Autophagy Regulation : The ability of this compound to modulate autophagy presents a unique therapeutic avenue. By selectively targeting cancer cells under metabolic stress while sparing normal cells, it could provide a novel strategy for cancer treatment .
- In Vivo Studies : While most findings are based on in vitro analyses, further research into in vivo models is necessary to confirm the efficacy and safety profiles of these compounds in living organisms.
Q & A
Q. What are the common synthetic routes for 1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine?
- Methodological Answer : Synthesis typically involves alkylation of piperazine derivatives with pyrazole-containing electrophiles. For example:
- Hydrazone cyclization : Reacting benzylpiperazine with 3,5-dimethylpyrazole derivatives in the presence of hydrazine or its salts (e.g., phenylhydrazine hydrochloride) under reflux conditions in ethanol or DMF .
- Mannich-type reactions : Introducing the pyrazole-methyl group via formaldehyde-mediated coupling, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Protection-deprotection strategies : Use of N-protected piperazine intermediates (e.g., Boc-protected) to improve regioselectivity .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : and NMR confirm the benzyl and pyrazole substituents. Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), pyrazole methyl groups (δ 2.1–2.3 ppm), and piperazine CH (δ 2.5–3.5 ppm) .
- IR : Stretching vibrations for C-N (1250–1350 cm) and aromatic C-H (3050–3100 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 328.23 for CHN) .
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during reflux with DMF or hydrazine derivatives) .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but require controlled temperatures (60–80°C) to avoid side reactions .
- Catalyst use : Add KCO or NaHCO to neutralize HCl byproducts in alkylation steps .
- Reaction monitoring : Track progress via TLC (hexane:ethyl acetate, 3:1) and adjust reflux duration (6–12 hours) based on intermediate consumption .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., VEGFR2, MMP9) with PyMOL visualization .
- ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (logBB <0.3) .
- QSAR modeling : Correlate substituent effects (e.g., pyrazole methyl groups) with IC values using CoMFA/CoMSIA .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., cisplatin) to minimize variability .
- Purity validation : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to exclude degradation products .
- Dose-response curves : Perform triplicate experiments with nonlinear regression (GraphPad Prism) to calculate EC with 95% confidence intervals .
Q. What strategies enhance the compound’s stability in aqueous solutions?
- Methodological Answer :
- pH adjustment : Buffered solutions (pH 6–7) minimize hydrolysis of the piperazine ring .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Chelation : Add EDTA (0.1 mM) to sequester metal ions that catalyze degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
